molecular formula C19H21N3O B2554512 (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone CAS No. 2034307-94-1

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2554512
CAS No.: 2034307-94-1
M. Wt: 307.397
InChI Key: PPNOEBLOEMAURZ-UHFFFAOYSA-N
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Description

(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone is a novel chemical entity designed for advanced pharmacological research. Its structure, featuring the 3,4-dihydroisoquinoline scaffold, is of significant interest due to its presence in compounds with diverse biological activities. This scaffold is known to interact with central nervous system targets; related analogues have demonstrated potent anticonvulsant activity in models like the maximal electroshock (MES) test, suggesting a potential mechanism of action involving the GABAergic system, such as binding to the benzodiazepine site of the GABAA receptor . Beyond neuroscience, the dihydroisoquinoline core is also being investigated in other fields, including oncology and metabolic diseases. For instance, similar structures have been developed as potent and selective inhibitors of enzymes like AKR1C3, a target in breast and prostate cancer , and have shown antidiabetic and hypolipidemic potential in preclinical models . This compound is intended for in vitro and in vivo studies to further elucidate its specific mechanism of action, binding affinity, and therapeutic potential. Researchers can utilize it as a key intermediate or lead compound in developing new agents for neurological disorders, cancer, and metabolic diseases. Handle with appropriate safety precautions. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c23-19(16-6-3-9-20-12-16)22-11-8-18(14-22)21-10-7-15-4-1-2-5-17(15)13-21/h1-6,9,12,18H,7-8,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNOEBLOEMAURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydroisoquinoline core, which is known for its diverse pharmacological properties. The molecular formula is C23H28N2OC_{23}H_{28}N_{2}O with a molecular weight of approximately 380.5 g/mol. Its structure includes a pyrrolidine ring and a pyridine moiety, which may contribute to its biological interactions.

PropertyValue
Molecular FormulaC23H28N2O
Molecular Weight380.5 g/mol
CAS Number2034358-25-1

Pharmacological Potential

Research indicates that compounds containing the 3,4-dihydroisoquinoline structure exhibit a range of biological activities, including:

  • Antioxidant Activity : Studies have shown that similar compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary data suggest that derivatives of this compound could exhibit antibacterial or antifungal activities.

The proposed mechanism involves the interaction of the compound with specific biological targets such as enzymes and receptors. For instance, it may modulate the activity of certain kinases or G-protein coupled receptors, influencing various signaling pathways.

Study on Antioxidant Properties

A study evaluating the antioxidant capacity of related compounds found that those with similar structural features showed significant inhibition of lipid peroxidation and enhanced radical scavenging ability. This suggests that our compound may also possess these beneficial properties .

Anti-inflammatory Research

In vitro studies have demonstrated that compounds with the dihydroisoquinoline structure can significantly reduce the secretion of inflammatory markers in cell cultures treated with lipopolysaccharide (LPS). This indicates potential therapeutic applications in conditions like arthritis or chronic inflammation .

Comparative Analysis with Similar Compounds

To better understand the activity of this compound, we can compare it with other structurally similar compounds:

Compound NameBiological Activity
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanoneExhibits anti-inflammatory and antioxidant properties
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanoneDemonstrated significant antimicrobial activity

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities:

Antioxidant Activity

Compounds with similar structural features have shown significant antioxidant properties. Studies demonstrate that they can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This suggests potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies have indicated that the compound may inhibit pro-inflammatory cytokines and enzymes. For instance, derivatives have been shown to significantly reduce the secretion of inflammatory markers in cell cultures treated with lipopolysaccharide (LPS). This points to potential therapeutic applications in treating inflammatory disorders such as arthritis.

Antimicrobial Properties

Preliminary data suggest that derivatives of this compound could exhibit antibacterial or antifungal activities. The proposed mechanism involves interaction with specific biological targets such as enzymes and receptors, influencing various signaling pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone:

Study on Antioxidant Properties

A study evaluating related compounds found that those with similar structural features demonstrated significant inhibition of lipid peroxidation and enhanced radical scavenging ability. This suggests that our compound may also possess beneficial antioxidant properties.

Anti-inflammatory Research

Research has demonstrated that compounds containing the dihydroisoquinoline structure can significantly inhibit the production of inflammatory cytokines in vitro. These findings support the potential use of this compound in developing anti-inflammatory therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound 10 : 1-(5,7-Dichloro-3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethan-1-one
  • Key Differences: Replaces the pyrrolidine ring with a simpler ethanone linker.
  • Data :
    • Molecular Weight (MW): 321.30 g/mol (calc.); 321.30 (obs.)
    • LC-HRMS: [M+H]+ = 321.3000 (obs.), tR = 0.746 min
  • Significance: The dichloro substitution on the dihydroisoquinoline ring may enhance lipophilicity and receptor binding compared to the parent compound.
Compound from : (3,4-Dihydroisoquinolin-2(1H)-yl)[1-(4-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]methanone
  • Key Differences : Incorporates a pyrazolo-pyridine core instead of pyrrolidine.
  • Data :
    • MW: 353.14 g/mol (HRMS-ESI)
    • Yield: 98% (synthesis)
    • Melting Point: 257–259°C
  • Significance : The fluorobenzyl group improves metabolic stability, while the pyrazolo-pyridine core may influence kinase inhibition profiles .
Compound from : N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-((tetrahydro-2H-pyran-4-yl)amino)benzamide
  • Key Differences: Replaces the pyrrolidin-1-yl methanone with a benzamide linker and introduces a tetrahydro-2H-pyran-4-yl group.
  • Data :
    • Yield: 48.9% (final step)
    • Synthesis: Uses EDCI/HOBt-mediated amide coupling, similar to methods applicable to the target compound .
  • Significance: Demonstrates the versatility of dihydroisoquinoline derivatives in accommodating diverse substituents for optimizing pharmacokinetics .
Compound from : N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(pyrrolidin-3-yl)benzamide
  • Key Differences : Features a benzamide-pyrrolidine hybrid structure.
  • Data :
    • Reaction Conditions: 16-hour stirring at 31°C with EDCI/HOBt .
  • Significance : Highlights the importance of hydroxypropyl spacers in balancing rigidity and flexibility for target engagement .

Chiral and Stereochemical Analogues

(S,S)-3an : ((1S,3S)-1-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(trimethylsilyl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyridin-2-yl)methanone
  • Key Differences: Pyridin-2-yl methanone (vs. pyridin-3-yl in the target) and silyl-protected hydroxymethyl groups.
  • Data :
    • Synthesis: Conducted under argon at −78°C, emphasizing sensitivity to stereochemistry .
  • Significance : Illustrates the role of chiral centers in modulating biological activity and metabolic pathways .

Critical Analysis of Research Findings

  • Synthetic Efficiency: The target compound’s pyrrolidine-dihydroisoquinoline scaffold likely requires multi-step synthesis, as seen in analogs like those in (48.9–94% yields) .
  • Physicochemical Properties: Pyridin-3-yl methanone derivatives generally exhibit moderate polarity (tR ~0.7–0.9 min in LC-HRMS), as observed in Compound 10 .
  • Structural Optimization : Fluorinated or chlorinated substituents (e.g., ) improve metabolic stability, while chiral centers () enhance selectivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone with high yield?

  • Methodological Answer : A reductive amination approach using sodium triacetoxyborohydride (STAB) in acetic acid is effective for introducing the pyrrolidine-dihydroisoquinoline moiety. For example, related compounds with pyrrolidinyl groups have been synthesized via this method, achieving yields >95% after chromatographic purification (C18 reverse-phase column, acetonitrile/water gradient) . Optimization of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for amine:ketone) is critical. High-resolution mass spectrometry (HRMS-ESI) should confirm molecular weight (±0.001 Da) .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign diastereotopic protons in the pyrrolidine ring (δ 2.5–3.5 ppm) and aromatic protons in the pyridine (δ 7.5–8.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • IR Spectroscopy : Confirm carbonyl stretching (C=O) near 1650–1700 cm⁻¹ .
  • HRMS : Validate molecular formula (e.g., C21H22N3O requires [M+H]+ = 332.1764) .

Q. How can researchers ensure compound purity and stability during storage?

  • Methodological Answer : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection (λ = 254 nm) to assess purity (>98%). Store as a lyophilized solid under argon at -20°C to prevent oxidation of the dihydroisoquinoline ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications on the pyrrolidine ring?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with substituents (e.g., methyl, fluoro) at the pyrrolidine 3-position. Use X-ray crystallography (e.g., Cu-Kα radiation, 298 K) to confirm stereochemistry .
  • Step 2 : Test analogs in functional assays (e.g., receptor binding, enzyme inhibition). For example, molecular docking (AutoDock Vina) against the target protein’s active site can predict binding affinities .
  • Step 3 : Correlate steric/electronic effects (Hammett σ values) with activity trends to guide further optimization .

Q. How to resolve contradictions in reported NMR chemical shifts for this compound?

  • Methodological Answer :

  • Scenario : Conflicting δ values for pyridine protons (e.g., δ 8.1 vs. 8.3 ppm).
  • Resolution :

Verify solvent effects (CDCl3 vs. DMSO-d6) and concentration.

Compare with analogous compounds (e.g., tert-butyl 3-(3,4-dihydroisoquinolin-1-yl)pyrrolidine-1-carboxylate in ).

Use deuterium exchange experiments to identify exchangeable protons (e.g., NH in dihydroisoquinoline) .

Q. What in silico methods are suitable for predicting target proteins or biological pathways?

  • Methodological Answer :

  • Molecular Docking : Perform ensemble docking against the Protein Data Bank (e.g., kinases, GPCRs) using flexible ligand conformations (RMSD < 2.0 Å). For example, related tetrahydroisoquinoline derivatives showed affinity for serotonin receptors in docking studies .
  • Pharmacophore Modeling : Generate a 3D pharmacophore (e.g., hydrogen-bond acceptor at pyridine, hydrophobic pocket near pyrrolidine) to screen ChEMBL or PubChem databases .

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